1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
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Overview
Description
1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromoethoxyphenyl group and an ethoxyphenyl group attached to a piperazine ring through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the bromoethoxyphenyl and ethoxyphenyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoethoxyphenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromoethoxyphenyl and ethoxyphenyl groups can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-chlorophenyl)piperazine
- 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- 1-[(3-Bromo-4-ethoxyphenyl)sulfonyl]-4-methylpiperazine
Uniqueness
1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both bromoethoxyphenyl and ethoxyphenyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C20H25BrN2O4S |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O4S/c1-3-26-19-8-6-5-7-18(19)22-11-13-23(14-12-22)28(24,25)16-9-10-17(21)20(15-16)27-4-2/h5-10,15H,3-4,11-14H2,1-2H3 |
InChI Key |
BVTMFKSCQDFVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OCC |
Origin of Product |
United States |
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